molecular formula C12H18O B14583965 Dodeca-3,6-diyn-2-OL CAS No. 61626-25-3

Dodeca-3,6-diyn-2-OL

Cat. No.: B14583965
CAS No.: 61626-25-3
M. Wt: 178.27 g/mol
InChI Key: MEUWCBSLHHKIMO-UHFFFAOYSA-N
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Description

Dodeca-3,6-diyn-2-OL is a unique organic compound characterized by its diyn-2-ol structure. This compound is part of a broader class of enynenynols, which are known for their interesting chemical properties and potential applications in various fields. The structure of this compound includes a twelve-carbon chain with two triple bonds and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodeca-3,6-diyn-2-OL typically involves the use of terminal acetylenes. One common method includes lithiation followed by 1,2-addition to acrolein. This is followed by an orthoester Claisen–Johnson rearrangement and α-(4-methoxyphenyl)selenation/oxidative elimination to introduce the α,β-unsaturation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Dodeca-3,6-diyn-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of dodeca-3,6-diyn-2-one.

    Reduction: Formation of dodeca-3,6-diene-2-ol or dodeca-3-ene-2-ol.

    Substitution: Formation of dodeca-3,6-diyn-2-chloride.

Scientific Research Applications

Dodeca-3,6-diyn-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which Dodeca-3,6-diyn-2-OL exerts its effects is primarily through its reactive triple bonds and hydroxyl group. These functional groups allow it to interact with various molecular targets, including enzymes and cellular components. The pathways involved often include nucleophilic addition and substitution reactions, which can lead to the formation of new bonds and the modification of existing structures .

Comparison with Similar Compounds

Uniqueness: Dodeca-3,6-diyn-2-OL is unique due to its diyn-2-ol structure, which provides distinct reactivity compared to its dien and trien counterparts. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials with specific properties.

Properties

CAS No.

61626-25-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

dodeca-3,6-diyn-2-ol

InChI

InChI=1S/C12H18O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-6,9H2,1-2H3

InChI Key

MEUWCBSLHHKIMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC#CC(C)O

Origin of Product

United States

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